Ruthenium Red

Mitochondrial calcium uniporter (MCU) Calcium signaling Inhibitor specificity

Ruthenium Red (CAS 11103-72-3), ammoniated ruthenium oxychloride, is a hexavalent polycationic dye for simultaneous, non-selective inhibition of calcium-permeable channels (MCU IC50=6.85nM, TRPV4=14nM, RyRs=90-200nM, L-type VGCCs=0.8µM) and TEM visualization of the glycocalyx. Not replaceable by simple Ru salts. Pure dinuclear Ru360 impurity absent. Requires careful dose selection due to Na+ channel block at ≥10µM. 95% purity, RT storage. Order research quantities from authorized suppliers.

Molecular Formula Cl6H42N14O2Ru3
Molecular Weight 786.3 g/mol
CAS No. 11103-72-3
Cat. No. B032440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuthenium Red
CAS11103-72-3
SynonymsAmmoniated Ruthenium Oxychloride
Oxychloride, Ammoniated Ruthenium
Red, Ruthenium
Ruthenium Oxychloride, Ammoniated
Ruthenium Red
Molecular FormulaCl6H42N14O2Ru3
Molecular Weight786.3 g/mol
Structural Identifiers
SMILESN.N.N.N.N.N.N.N.N.N.N.N.N.N.[O-2].[O-2].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3].[Ru+3].[Ru+4]
InChIInChI=1S/6ClH.14H3N.2O.3Ru/h6*1H;14*1H3;;;;;/q;;;;;;;;;;;;;;;;;;;;2*-2;2*+3;+4/p-6
InChIKeyGOOXRYWLNNXLFL-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancered-brown powder.

Ruthenium Red CAS 11103-72-3: A Polycationic Trinuclear Ruthenium Complex for Calcium Channel Modulation and Ultrastructural Staining


Ruthenium Red (CAS 11103-72-3), chemically defined as ammoniated ruthenium oxychloride with the linear formula [(NH₃)₅RuORu(NH₃)₄ORu(NH₃)₅]Cl₆, is a water-soluble, hexavalent polycationic dye . It functions as a broad-spectrum inhibitor of multiple calcium-permeable channels, including the mitochondrial calcium uniporter (MCU), ryanodine receptors (RyRs), transient receptor potential (TRP) channels, and voltage-gated calcium channels (VGCCs) [1]. Additionally, its strong reactivity with phospholipids and acidic mucopolysaccharides makes it a valuable electron-dense stain for visualizing the glycocalyx and polyanionic surfaces in transmission electron microscopy (TEM) [2].

Why Ruthenium Red Cannot Be Substituted with Generic Ruthenium Salts or Dyes


Ruthenium Red's unique biological activity profile is not replicated by simple ruthenium salts or other polycationic dyes. Commercial preparations of Ruthenium Red are known to contain varying amounts of the dinuclear impurity Ru360, which is a far more potent and specific inhibitor of the mitochondrial calcium uniporter (MCU) [1]. Furthermore, the compound's inhibitory potency and mechanism differ significantly across its molecular targets. For instance, while it blocks the MCU with nanomolar affinity, it inhibits L-type calcium channels with micromolar potency [2]. Its staining characteristics also differ qualitatively from alternatives like Alcian Blue, producing distinct thread-like rather than cloud-like ultrastructural deposits [3]. Therefore, substituting Ruthenium Red with another ruthenium compound or a generic calcium channel blocker without understanding these quantitative and qualitative differences will yield irreproducible or misinterpretable results.

Ruthenium Red Quantitative Differentiation: Direct Comparisons with Analogs and Alternatives


Mitochondrial Calcium Uniporter (MCU) Inhibition: Potency and Specificity Profile vs. Ru360 and Lanthanides

Ruthenium Red (RR) is a classic MCU inhibitor, but its utility for specific mitochondrial studies is limited compared to its purified dinuclear component, Ru360. In a direct comparison on isolated mitochondria, Ru360 was significantly more potent (IC50 = 0.184 nM) than Ruthenium Red (IC50 = 6.85 nM), representing a 37-fold difference [1]. Mechanistically, while Ruthenium Red inhibits the MCU non-competitively with a Ki of 30 nM, the lanthanide La³⁺ inhibits competitively (Ki = 20 nM) [2]. Critically, lanthanide inhibition diminishes over time, whereas Ruthenium Red inhibition remains stable, and bound Ruthenium Red is not displaced by La³⁺, indicating distinct binding sites and a more robust, persistent block [2]. Furthermore, a systematic evaluation found that Ru360 at 10 µM had no effect on sarcoplasmic reticulum Ca²⁺ uptake/release or L-type Ca²⁺ channel current, whereas Ruthenium Red does affect these targets, underscoring RR's broader polypharmacology [1].

Mitochondrial calcium uniporter (MCU) Calcium signaling Inhibitor specificity Ru360

Ryanodine Receptor (RyR) Inhibition: Comparative Potency on Skeletal vs. Cardiac Isoforms

Ruthenium Red is a well-established antagonist of ryanodine receptors, but its potency differs between skeletal and cardiac isoforms. In direct comparisons of rapid Ca²⁺ release from isolated sarcoplasmic reticulum (SR) membranes, Ruthenium Red completely blocked skeletal SR Ca²⁺ channels with an IC50 of 90 nM [1]. Its effect on cardiac SR Ca²⁺ release was marginal when used alone, but became optimal (IC50 = 200 nM) in the presence of FLA 365, a compound that by itself had no effect [1]. In a separate study on avian atrial muscle, Ruthenium Red inhibited calcium-induced calcium release (CICR) with an IC50 of 270 nM, which is 11.7-fold less potent than ryanodine's IC50 of 23 nM under the same conditions [2]. Displacement studies further demonstrated that the order of inhibitory potency for [³H]ryanodine binding in skeletal SR is Ruthenium Red > neomycin > FLA 365, with neomycin being 100-fold less potent in cardiac SR [3].

Ryanodine receptor Sarcoplasmic reticulum Calcium-induced calcium release Neomycin

TRPV4 Channel Blockade: Non-Selective Potency vs. Selective Antagonists

Ruthenium Red acts as a pore blocker of TRPV4 and at least 12 other ion channels [1]. Its IC50 for inhibiting human TRPV4 is 14 nM [1]. This potency is comparable to or greater than several selective TRPV4 antagonists. For example, the selective antagonist HC-067047 has an IC50 of 48 nM, and GSK2193874 has an IC50 of 40 nM [1]. However, highly optimized selective antagonists like GSK2798745 (IC50 = 1.8 nM) and GSK2337429A (IC50 = 6.3 nM) demonstrate significantly greater potency [1]. While Ruthenium Red is 3.4-fold more potent than HC-067047, it is 7.8-fold less potent than GSK2798745 and crucially lacks any selectivity across the TRP family and other calcium channels, making it a tool for non-selective, broad-spectrum channel inhibition rather than targeted TRPV4 pharmacology [1].

TRPV4 Transient receptor potential channel Pore blocker Selectivity

Ultrastructural Staining: Morphological Distinction vs. Alcian Blue and Lanthanum Nitrate

As an electron-dense stain, Ruthenium Red provides distinct ultrastructural information compared to other cationic dyes. In a comparative TEM study of the lung alveolar epithelial glycocalyx, Alcian Blue produced the strongest overall staining with cloud-like structures, whereas Ruthenium Red appeared as thread-like structures, revealing different morphological aspects of the glycocalyx [1]. Critically, lanthanum nitrate failed to stain the alveolar epithelial glycocalyx at all under the same conditions, demonstrating Ruthenium Red's superior penetration and reactivity for this application [1]. In a clinical wound biofilm detection study, Ruthenium Red staining exhibited a sensitivity of 88.9% with a correlation coefficient of r=0.75 (p=0.001) against native PAGE analysis, while Alcian Blue showed 100% sensitivity and r=0.77 (p<0.001) [2]. Although Alcian Blue was deemed more convenient, Ruthenium Red's unique thread-like morphology provides complementary structural detail.

Transmission electron microscopy Glycocalyx Cationic dye Alcian Blue

L-Type Calcium Current Blockade: Concentration-Dependent Efficacy and Off-Target Effects

Ruthenium Red blocks L-type calcium currents with micromolar potency, but its effects are concentration-dependent and accompanied by significant off-target activity. In guinea-pig ventricular myocytes, Ruthenium Red blocked the L-type Ca²⁺ current with an EC50 of 0.8 µM, achieving a maximum inhibition of 85% at 5 µM [1]. However, at the 10 µM concentration typically used to block mitochondrial Ca²⁺ uptake or SR Ca²⁺ release, it also blocked 26.7±4.3% of the sodium current (INa) [1]. In contrast, the dinuclear analog Ru360 at 10 µM produced no effect on L-type Ca²⁺ channel current or Na⁺/Ca²⁺ exchange, highlighting RR's broader ion channel activity [2]. Across cloned neuronal VGCC subtypes, Ruthenium Red's IC50 values ranged widely from 0.7 to 67.1 µM, demonstrating subtype-dependent sensitivity [3].

L-type calcium channel Voltage-gated calcium channel Patch-clamp Cardiac myocyte

Ruthenium Red: Optimal Research and Industrial Applications Based on Quantitative Evidence


Broad-Spectrum Calcium Channel Inhibition for Phenotypic Validation

Ruthenium Red is ideally suited for functional studies where simultaneous, non-selective inhibition of multiple calcium-permeable channels is required to confirm a calcium-dependent phenotype. With demonstrated potency against the MCU (IC50 = 6.85 nM), TRPV4 (IC50 = 14 nM), RyRs (IC50 = 90-200 nM), and L-type VGCCs (EC50 = 0.8 µM), it provides a cost-effective, single-agent approach for broadly ablating calcium signaling [1]. Researchers should note that at concentrations ≥10 µM, significant off-target block of voltage-gated sodium channels (26.7%) occurs, necessitating careful dose selection [2].

Visualization of Fibrillar Glycocalyx Structures by Transmission Electron Microscopy

For ultrastructural studies of the glycocalyx where visualization of fine, thread-like components is desired, Ruthenium Red is the reagent of choice. In direct comparisons, it produces thread-like deposits distinct from the cloud-like staining of Alcian Blue, and unlike lanthanum nitrate, it reliably stains the alveolar epithelial glycocalyx [3]. This makes it particularly valuable for studies of extracellular matrix architecture, bacterial capsules, and cell surface polyanions. The RR-lysine procedure further enhances preservation of delicate glycocalyx structures in certain bacterial species [4].

Investigating Ryanodine Receptor Pharmacology with Isoform-Specific Considerations

Ruthenium Red is a potent inhibitor of both skeletal and cardiac ryanodine receptors, but its differential potency (IC50 = 90 nM for skeletal SR vs. 200 nM for cardiac SR) must be accounted for in experimental design [5]. For studies on cardiac RyRs, co-application with FLA 365 is recommended to achieve optimal inhibition [5]. In comparative pharmacology, Ruthenium Red serves as a reference inhibitor with a distinct mechanism from ryanodine (IC50 = 23 nM) and neomycin, which is 100-fold less potent on cardiac RyRs [6].

Electron Microscopy of Acidic Mucopolysaccharides and Phospholipids

Owing to its strong reactivity with phospholipids, fatty acids, and acidic mucopolysaccharides, Ruthenium Red is a widely adopted electron-dense stain for TEM sample preparation . Its polycationic nature enables robust binding to anionic sites on cell surfaces and extracellular matrices, providing excellent contrast for visualizing membrane structures, extracellular vesicles, and bacterial biofilms. The en bloc staining procedure with Ruthenium Red remains a standard method for preserving and highlighting the glycocalyx in diverse biological specimens [4].

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